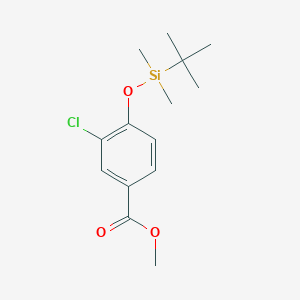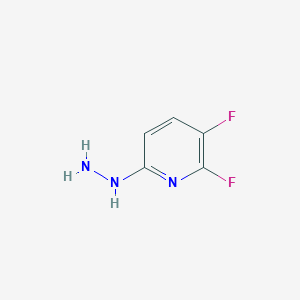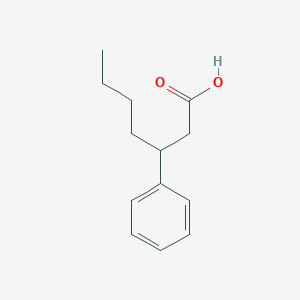
6,8-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .
化学反应分析
Types of Reactions: 6,8-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its non-fluorinated form.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Non-fluorinated tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
6,8-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential neuroprotective effects and interactions with biological systems.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine atoms
作用机制
The mechanism of action of 6,8-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters, which can have neuroprotective and antidepressant effects .
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A non-fluorinated analog with neuroprotective properties.
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: A chlorinated analog with similar biological activities.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A methoxy-substituted analog with distinct pharmacological properties.
Uniqueness: The presence of fluorine atoms in 6,8-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved pharmacokinetic properties compared to its non-fluorinated or differently substituted analogs .
属性
CAS 编号 |
2866323-81-9 |
|---|---|
分子式 |
C10H12ClF2N |
分子量 |
219.66 g/mol |
IUPAC 名称 |
6,8-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H |
InChI 键 |
XRZBQILUHCUJRK-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1)C=C(C=C2F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


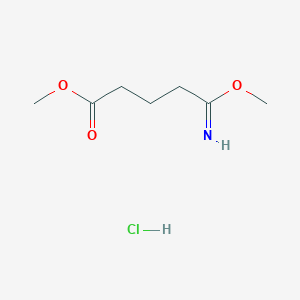
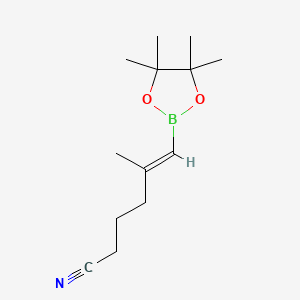
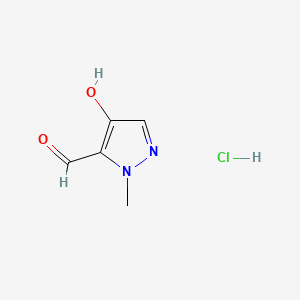
![2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13461822.png)
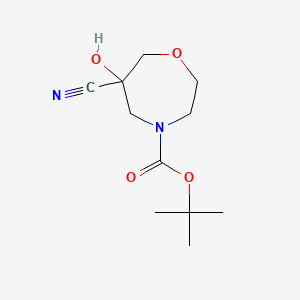
![1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid](/img/structure/B13461828.png)
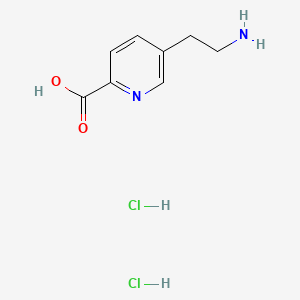
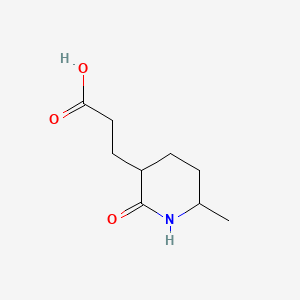
![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
